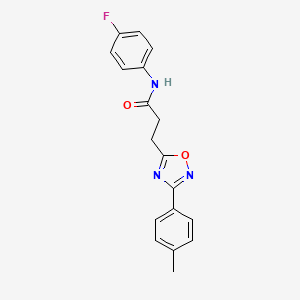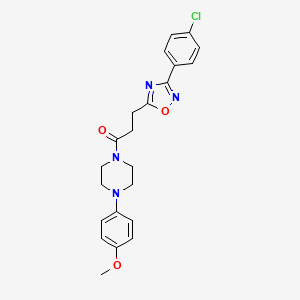![molecular formula C16H18FN3O3S B7687142 N-cyclopentyl-2-{N-[(4-fluorophenyl)methyl]methanesulfonamido}acetamide](/img/structure/B7687142.png)
N-cyclopentyl-2-{N-[(4-fluorophenyl)methyl]methanesulfonamido}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-2-{N-[(4-fluorophenyl)methyl]methanesulfonamido}acetamide, commonly known as CPP-115, is a potent and selective inhibitor of the enzyme γ-aminobutyric acid (GABA) aminotransferase. This enzyme plays a crucial role in the metabolism of GABA, a neurotransmitter that regulates neuronal excitability in the central nervous system. CPP-115 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mecanismo De Acción
CPP-115 acts as a potent and selective inhibitor of N-cyclopentyl-2-{N-[(4-fluorophenyl)methyl]methanesulfonamido}acetamide aminotransferase, the enzyme responsible for the breakdown of N-cyclopentyl-2-{N-[(4-fluorophenyl)methyl]methanesulfonamido}acetamide in the brain. By inhibiting this enzyme, CPP-115 increases the levels of N-cyclopentyl-2-{N-[(4-fluorophenyl)methyl]methanesulfonamido}acetamide in the brain, leading to enhanced inhibitory neurotransmission. This results in a decrease in neuronal excitability, which is beneficial in the treatment of various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
CPP-115 has been shown to increase N-cyclopentyl-2-{N-[(4-fluorophenyl)methyl]methanesulfonamido}acetamide levels in the brain, leading to enhanced inhibitory neurotransmission. This results in a decrease in neuronal excitability, which is beneficial in the treatment of various neurological and psychiatric disorders. CPP-115 has also been shown to have a low potential for abuse and addiction, making it a safer alternative to other drugs that target the N-cyclopentyl-2-{N-[(4-fluorophenyl)methyl]methanesulfonamido}acetamide system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPP-115 has several advantages for use in lab experiments. It is a potent and selective inhibitor of N-cyclopentyl-2-{N-[(4-fluorophenyl)methyl]methanesulfonamido}acetamide aminotransferase, making it a useful tool for studying the role of N-cyclopentyl-2-{N-[(4-fluorophenyl)methyl]methanesulfonamido}acetamide in various neurological and psychiatric disorders. However, CPP-115 has limitations in terms of its solubility and stability, which can make it difficult to work with in certain experimental conditions.
Direcciones Futuras
There are several future directions for the study of CPP-115. One area of interest is the development of new and more efficient synthesis methods for CPP-115. Another area of interest is the investigation of its potential therapeutic applications in other neurological and psychiatric disorders, such as depression and schizophrenia. Additionally, the development of new formulations and delivery methods could improve the efficacy and safety of CPP-115 for clinical use.
Métodos De Síntesis
CPP-115 can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of cyclopentylamine with 4-fluorobenzaldehyde to form an imine intermediate, which is then reduced to the corresponding amine. The amine is then reacted with N-(methanesulfonyl)-2-chloroacetamide to yield CPP-115.
Aplicaciones Científicas De Investigación
CPP-115 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to increase N-cyclopentyl-2-{N-[(4-fluorophenyl)methyl]methanesulfonamido}acetamide levels in the brain, leading to enhanced inhibitory neurotransmission. This makes CPP-115 a promising candidate for the treatment of epilepsy, anxiety, and other disorders characterized by abnormal neuronal excitability.
Propiedades
IUPAC Name |
2-[(4-fluorophenyl)methyl-methylsulfonylamino]-N-(pyridin-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O3S/c1-24(22,23)20(11-13-4-6-15(17)7-5-13)12-16(21)19-10-14-3-2-8-18-9-14/h2-9H,10-12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRCJZZQVQRHSIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=C(C=C1)F)CC(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

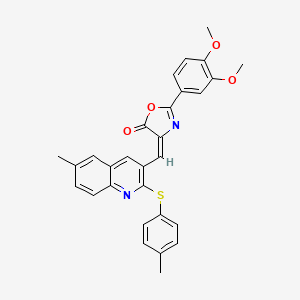
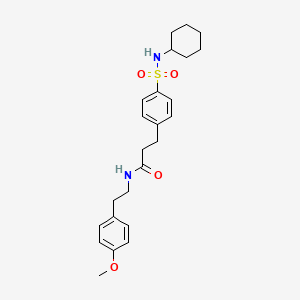
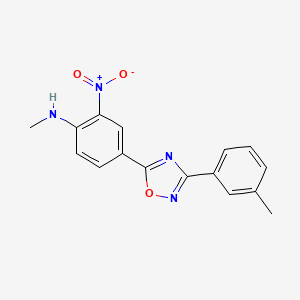
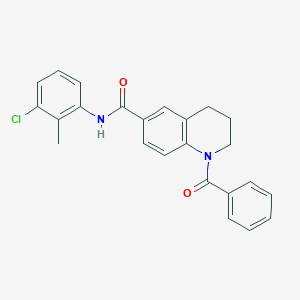
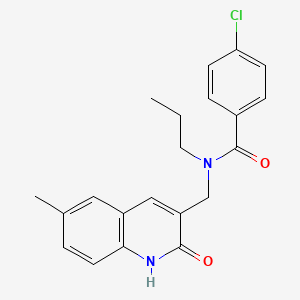
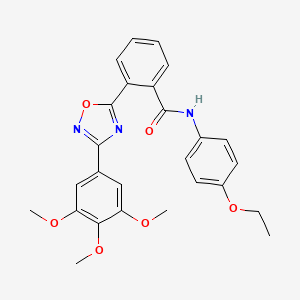
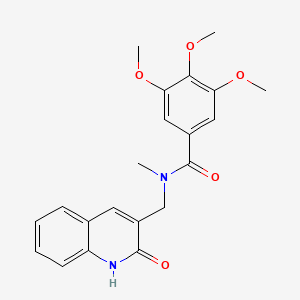
![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B7687117.png)
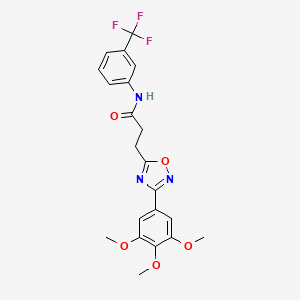
![2-ethoxy-N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7687136.png)

